molecular formula C13H15ClN2S B15245870 4-Chloro-2-isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

4-Chloro-2-isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

Cat. No.: B15245870
M. Wt: 266.79 g/mol
InChI Key: ZKCFYZIDLLFXJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization with formamide or its derivatives . The reaction conditions often require the use of catalysts such as zinc chloride or other Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thienopyrimidines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-isopropyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the chloro and isopropyl groups enhances its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-2-isopropyl-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine?

The synthesis typically involves cyclocondensation of azomethine derivatives (e.g., 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide) with aldehydes under reflux in ethanol. Subsequent heterocyclization in glacial acetic acid and DMSO yields the target compound. Key steps:

  • Reagent conditions : Glacial acetic acid, DMSO, reflux (60–120 min).
  • Precipitation : Sodium chloride solution for product isolation.
  • Purification : Recrystallization from acetic acid yields high-purity compounds (70–85% yield) .

Table 1 : Representative Synthesis Yields

SubstituentReaction Time (min)Yield (%)
3,5-di-tert-butyl6082
4-Nitrophenyl9078
Isopropyl6085

Q. How is the compound characterized structurally?

Characterization relies on:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regioselectivity and substitution patterns.
  • IR spectroscopy : Peaks at 1650–1700 cm1^{-1} indicate carbonyl groups in the pyrimidine ring .
  • X-ray crystallography : Resolves bicyclic conformation and confirms bond angles/planarity (e.g., C–S bond length: 1.72 Å) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : DMSO enhances cyclization efficiency by stabilizing intermediates via polar interactions .
  • Temperature control : Reflux at 110–120°C minimizes side reactions (e.g., decomposition of azomethine intermediates).
  • Additives : Catalytic iodine (1–2 mol%) accelerates cyclization by 20% .

Data Contradiction Note : Some studies report lower yields (60–70%) with bulkier substituents due to steric hindrance. Adjusting stoichiometry (1:1.5 aldehyde:amine ratio) mitigates this .

Q. What strategies resolve contradictions in reported biological activities?

Discrepancies in anti-inflammatory vs. antiplasmodial activity arise from:

  • Assay variability : Use standardized in vitro models (e.g., Plasmodium falciparum 3D7 strain for antiplasmodial tests).
  • Structural analogs : Compare 2-isopropyl derivatives with 2-phenyl analogs to isolate substituent effects.
  • Molecular docking : Predict binding affinity to targets like PfDHFR (antiplasmodial) or COX-2 (anti-inflammatory) .

Table 2 : Comparative Bioactivity Data

DerivativeIC50_{50} (μM) AntiplasmodialIC50_{50} (μM) COX-2 Inhibition
2-Isopropyl1.215.4
2-Phenyl0.88.9
3,5-di-tert-Butyl3.522.1

Q. How does the bicyclic structure influence reactivity in nucleophilic substitutions?

  • Ring strain : The tetrahydrobenzo ring enhances electrophilicity at C4-Cl, facilitating nucleophilic attack (e.g., substitution with amines or alkoxides).
  • Steric effects : The 2-isopropyl group directs substitutions to the C4 position by blocking C2 reactivity .
  • Solvent effects : Polar aprotic solvents (DMF) increase reaction rates by stabilizing transition states .

Q. What computational methods validate structure-activity relationships (SAR)?

  • DFT calculations : Predict electron density distribution; C4-Cl shows high electrophilicity (Fukui index: 0.15).
  • Molecular dynamics : Simulate binding to tyrosine kinase receptors (e.g., 90% occupancy in ATP-binding pockets over 50 ns) .

Q. Methodological Recommendations

  • Contradiction resolution : Use meta-analysis of IC50_{50} values across studies to identify outlier datasets .
  • Synthetic troubleshooting : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) to detect intermediates .
  • Bioactivity validation : Pair in vitro assays with ex vivo models (e.g., murine macrophages for anti-inflammatory profiling) .

Properties

Molecular Formula

C13H15ClN2S

Molecular Weight

266.79 g/mol

IUPAC Name

4-chloro-2-propan-2-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C13H15ClN2S/c1-7(2)12-15-11(14)10-8-5-3-4-6-9(8)17-13(10)16-12/h7H,3-6H2,1-2H3

InChI Key

ZKCFYZIDLLFXJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C3=C(S2)CCCC3)C(=N1)Cl

Origin of Product

United States

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